molecular formula C15H11Cl3FNO3S B2638371 N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE CAS No. 867136-35-4

N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE

Cat. No.: B2638371
CAS No.: 867136-35-4
M. Wt: 410.67
InChI Key: UUXHCRZDHXQJKK-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-(4-fluorobenzenesulfonyl)ethyl]benzamide is a synthetic benzamide derivative characterized by a trichloroethyl backbone substituted with a 4-fluorobenzenesulfonyl group and a benzamide moiety. Key features include:

  • Core structure: A trichloroethyl group (CCl₃-CH₂-) linked to a sulfonamide and benzamide.
  • Substituents: The 4-fluorobenzenesulfonyl group distinguishes it from analogs with chloro, methoxy, or thiourea substitutions.
  • Potential applications: Based on related compounds, it may exhibit bioactivity in antimicrobial, antiviral, or anticancer contexts .

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3FNO3S/c16-15(17,18)14(20-13(21)10-4-2-1-3-5-10)24(22,23)12-8-6-11(19)7-9-12/h1-9,14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXHCRZDHXQJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2,2,2-trichloroethanol to form the intermediate 2,2,2-trichloro-1-(4-fluorobenzenesulfonyl)ethanol. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, partially dechlorinated compounds, and substituted benzamides.

Scientific Research Applications

N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorobenzenesulfonyl group enhances the compound’s reactivity and specificity towards certain targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural homology with the target molecule, differing primarily in substituents and functional groups:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key References
4-Methyl-N-(2,2,2-trichloro-1-(4-chloro-benzenesulfonyl)-ethyl)-benzamide 4-chloro-benzenesulfonyl, 4-methylbenzamide C₁₆H₁₄Cl₄NO₃S 448.15
4-F-N-(2,2,2-trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)benzamide 4-fluoro, thiourea, 2-methoxyaniline C₁₇H₁₅Cl₃FN₃O₂S 450.75
N-[2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl]benzamide 1,3,4-thiadiazole, phenylamino C₁₇H₁₃Cl₃N₄O₂S 463.74
3-Methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide 3-methylbenzamide, thiourea, 4-chlorophenyl C₁₈H₁₆Cl₄N₂OS 464.70
Key Observations:
  • Sulfonyl vs.
  • Heterocyclic Modifications : Thiadiazole-containing analogs () introduce planar aromatic systems, which may improve intercalation with biological targets.

Physicochemical Properties

  • Molecular Weight: Estimated at ~424 g/mol (C₁₅H₁₀Cl₃FNO₃S).
  • Polarity : Higher than 4-chloro analogs () due to the electronegative fluorine atom.
  • Solubility : Likely low aqueous solubility, consistent with hydrophobic trichloroethyl and benzamide groups.

Stability and Reactivity

  • Thermal Stability : The trichloroethyl group may confer stability up to 200°C, similar to analogs in .
  • Hydrolytic Sensitivity : The sulfonamide linkage is less prone to hydrolysis than thiourea groups ().

Biological Activity

N-[2,2,2-Trichloro-1-(4-fluorobenzenesulfonyl)ethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Trichloroethyl group : Enhances lipophilicity and may influence metabolic stability.
  • Fluorobenzenesulfonyl moiety : Potentially enhances binding affinity to biological targets.
  • Benzamide core : Common in various pharmacologically active compounds.

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntimicrobialPotential activity against bacterial strains.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production.
AnticancerPreliminary studies suggest cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential utility in treating infections caused by these pathogens.
  • Anti-inflammatory Effects :
    In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism by which it may alleviate conditions characterized by chronic inflammation.
  • Anticancer Properties :
    In a preliminary screen against several cancer cell lines, this compound exhibited dose-dependent cytotoxicity. Further studies are warranted to elucidate the specific pathways involved in its anticancer activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Key considerations include:

  • Absorption and Distribution : The presence of the trichloroethyl group may enhance absorption due to increased lipophilicity.
  • Metabolism : Investigations into metabolic pathways are necessary to identify potential active metabolites and their effects.
  • Toxicological Profile : Initial assessments indicate low acute toxicity; however, long-term studies are required to evaluate chronic exposure risks.

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